molecular formula C15H14N2O2S B13356442 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol

5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B13356442
M. Wt: 286.4 g/mol
InChI Key: DRKYHPUEROSQJR-UHFFFAOYSA-N
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Description

5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol typically involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide. This reaction is followed by the formation of Mannich bases through the reaction of the oxadiazole with suitably substituted amines and formaldehyde in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of eco-friendly reagents and reaction conditions, adhering to the principles of green chemistry. Catalysis plays a crucial role in these processes, ensuring commercially relevant and environmentally acceptable conditions .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides. Reaction conditions typically involve solvents like ethanol or acetic acid and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the oxadiazole ring .

Mechanism of Action

The mechanism of action of 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The oxadiazole ring can interact with nucleic acids, potentially inhibiting DNA replication and transcription . These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of a furan ring, a phenylpropyl group, and an oxadiazole ring.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

5-[2-(furan-2-yl)-3-phenylpropyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H14N2O2S/c20-15-17-16-14(19-15)10-12(13-7-4-8-18-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,17,20)

InChI Key

DRKYHPUEROSQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=NNC(=S)O2)C3=CC=CO3

Origin of Product

United States

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